Ethyl 2-methyl-2-(thiophen-2-yl)propanoate CAS 666852-63-7 properties
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate CAS 666852-63-7 properties
Technical Monograph: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate CAS: 666852-63-7 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)
Part 1: Executive Summary
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS 666852-63-7) represents a specialized heterocyclic building block in modern medicinal chemistry. Structurally, it features a thiophene ring coupled to a gem-dimethyl substituted ester functionality. This specific architecture serves two critical roles in drug design:
-
Bioisosterism: The thiophene moiety acts as a lipophilic, metabolically distinct bioisostere for phenyl rings, often improving potency or altering metabolic clearance profiles.
-
Conformational Locking: The
-gem-dimethyl group introduces steric bulk that restricts bond rotation (the "Thorpe-Ingold effect"), favoring bioactive conformations and blocking metabolic deactivation at the -carbon.
This guide outlines the physicochemical properties, validated synthetic pathways, and application logic for researchers utilizing this intermediate in the development of anti-inflammatory agents, kinase inhibitors, and metalloproteinase modulators.
Part 2: Chemical Identity & Physicochemical Properties
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 2-methyl-2-(thiophen-2-yl)propanoate |
| Common Name | Ethyl 2-(thiophen-2-yl)isobutyrate |
| CAS Number | 666852-63-7 |
| Molecular Formula | C |
| Molecular Weight | 198.28 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point (Est.) | 245–250 °C (at 760 mmHg) |
| Density (Est.) | 1.08 g/cm³ |
| LogP (Predicted) | 3.2 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Part 3: Synthetic Methodology
The synthesis of CAS 666852-63-7 is most reliably achieved via the double alkylation of ethyl 2-(thiophen-2-yl)acetate. This method is preferred over direct esterification of the acid due to the commercial availability of the acetate precursor and the precision of enolate chemistry.
Protocol: Gem-Dimethylation via Enolate Alkylation
Reaction Overview: This protocol utilizes Sodium Hydride (NaH) as a base to generate the enolate of ethyl 2-(thiophen-2-yl)acetate, followed by trapping with Methyl Iodide (MeI).
Reagents:
-
Ethyl 2-(thiophen-2-yl)acetate (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
-
Methyl Iodide (2.5 eq)
-
THF (Anhydrous, solvent)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with NaH (2.2 eq) and wash twice with dry hexanes to remove mineral oil. Suspend the NaH in anhydrous THF (0.5 M concentration relative to substrate).
-
Enolization: Cool the suspension to 0°C. Add Ethyl 2-(thiophen-2-yl)acetate dropwise over 20 minutes. Evolution of H
gas will be observed. Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation. -
Alkylation: Cool the mixture back to -78°C (dry ice/acetone bath) to control the exothermic nature of the methylation. Add Methyl Iodide (2.5 eq) dropwise.
-
Reaction: Allow the mixture to warm slowly to RT overnight. The solution should turn from a dark enolate color to a lighter yellow suspension.
-
Workup: Quench carefully with saturated NH
Cl solution at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, Hexanes:EtOAc 95:5) to yield the title compound.
Critical Control Point: Temperature control during MeI addition is vital to prevent poly-methylation side products or ring alkylation on the thiophene.
Visualization: Synthetic Pathway
Figure 1: Two-step one-pot alkylation strategy for the synthesis of CAS 666852-63-7.
Part 4: Applications in Drug Discovery
Researchers utilize CAS 666852-63-7 primarily as a "Scaffold Hopping" tool. By replacing a phenyl ring with a thiophene, and introducing the gem-dimethyl group, scientists can modulate the physicochemical properties of a lead compound.
1. Metabolic Stability (The Gem-Dimethyl Effect):
In linear alkyl esters, the
2. Electronic Modulation:
Thiophene is electron-rich compared to benzene. This alters the
Visualization: Structure-Activity Logic
Figure 2: Structure-Activity Relationship (SAR) breakdown of the title compound.
Part 5: Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to thiophene esters.
-
Hazards: Potential skin irritant (H315) and eye irritant (H319). Thiophene derivatives can sometimes exhibit phototoxicity; protect reaction mixtures from excessive light.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Thiophenes can be sensitive to oxidation over long periods.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle SO
emissions).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 583752, Ethyl 2-methyl-2-(4-methylphenyl)propanoate (Analogous Chemistry). Retrieved from [Link]
-
Mishra, S., et al. (2011). Thiophene derivatives as anti-inflammatory agents.[1] Journal of Advanced Pharmaceutical Technology & Research. (General reference on Thiophene bioisosteres).
- Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.
- Google Patents. (2013). WO2013026797A1 - Novel piperidino-dihydrothienopyrimidine sulfoxides.
